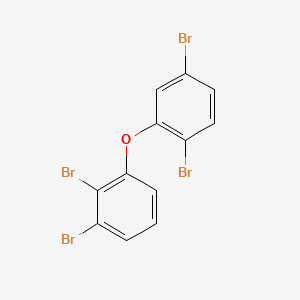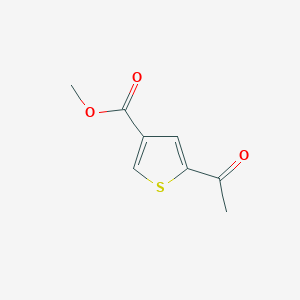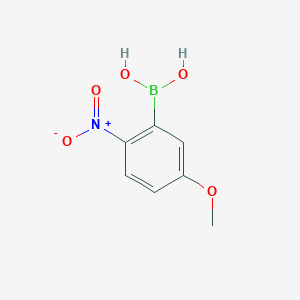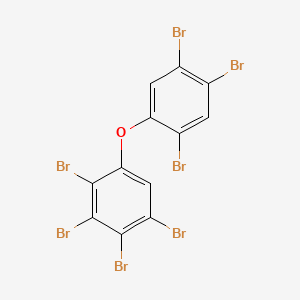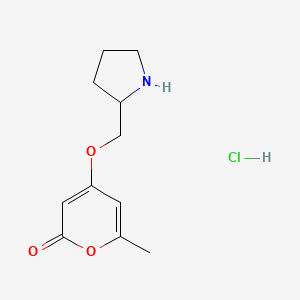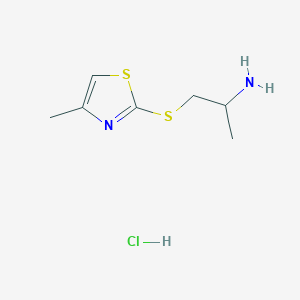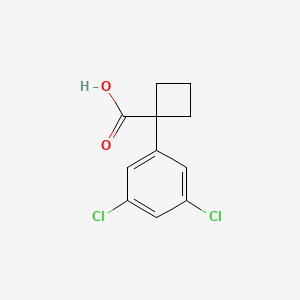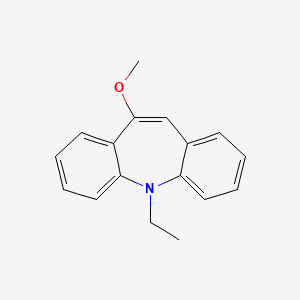
5-Ethyl-10-methoxy dibenzazepine
Overview
Description
Synthesis Analysis
The synthesis of dibenzazepinones, a class of heterocyclic compounds comprising two benzene rings fused to a central oxazepinone ring, has been achieved through the application of the catalytic C–H amination strategy . This strategy enables the direct transformation of inert aromatic C–H bonds into C–N bonds, offering a rapid route to access dibenzoxazepinone frameworks .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-10-methoxy dibenzazepine is C17H17NO . Its molecular weight is 251.32 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of dibenzazepinones include the application of μ-oxo hypervalent iodine catalysis for intramolecular oxidative C–H amination of O-aryl salicylamides . This facilitates the synthesis of target dibenzoxazepinone derivatives bearing various functional groups in a highly efficient manner .
Scientific Research Applications
Application 1: Agonistic Activity Assessment
- Summary of the Application : Dibenzazepine derivatives, including 11H-dibenz[b,e]azepine and the dibenz[b,f][1,4]oxazepine derivatives, are used to assess the agonistic activity. They are extremely potent activators of the human transient receptor potential ankyrin 1 receptor, which plays a key role as a biological sensor .
- Methods of Application : This approach is based on molecular moieties for desk calculation of these compounds with more reliance on their answers as one could expect from available quantitative structure–activity relationship models .
- Results or Outcomes : The measured agonistic activities of 31 diverse compounds in terms of pEC 50=−log (EC 50), where EC 50 is half-maximal effective concentration, are used as training (26 compounds) and test (5 compounds) sets. The values of mean absolute percent error (MAPE) for training and test sets are 0.5943 and 0.8846, respectively .
Application 2: Synthesis of Carbamazepine Analogues
- Summary of the Application : Dibenzazepine derivatives are used in the synthesis of carbamazepine analogues. Carbamazepine is an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder .
- Methods of Application : The synthesis involves the creation of a range of halogenated carbamazepine analogues, in connection with metabolic and immunological studies, as probes for structure-metabolism and hypersensitive effects .
- Results or Outcomes : The synthesized halogenated derivatives block ring hydroxylation in microsomal preparations or hepatocytes. These halogenated derivatives are still capable of stimulating T cells, though to a lesser extent than carbamazepine itself .
Application 3: Creation of CNS-Active Drugs
- Summary of the Application : The dibenzazepine heterocyclic system is a major structural element for a number of important CNS-active drugs, such as carbamazepine, imipramine, clomipramine, and opipramol .
- Methods of Application : The creation of these drugs involves the use of the dibenzazepine structure as a base, which is then modified to create the specific drug .
- Results or Outcomes : The resulting drugs have been used effectively in the treatment of conditions such as epilepsy, depression, and anxiety disorders .
Application 4: Synthesis of Halo-Dibenzazepines
- Summary of the Application : Dibenzazepine derivatives are used in the synthesis of halo-dibenzazepines. These halo-dibenzazepines are synthesized in connection with metabolic and immunological studies .
- Methods of Application : The synthesis involves the creation of a range of halogenated dibenzazepines via the appropriate indoles via N-arylation, then acid-catalysed rearrangement .
- Results or Outcomes : The synthesized halogenated dibenzazepines effectively block ring hydroxylation in microsomal preparations or hepatocytes .
Application 5: Creation of CNS-Active Drugs
- Summary of the Application : The dibenzazepine heterocyclic system is a major structural element for a number of important CNS-active drugs, such as carbamazepine, imipramine, clomipramine, and opipramol .
- Methods of Application : The creation of these drugs involves the use of the dibenzazepine structure as a base, which is then modified to create the specific drug .
- Results or Outcomes : The resulting drugs have been used effectively in the treatment of conditions such as epilepsy, depression, and anxiety disorders .
Safety And Hazards
The safety data sheet for a similar compound, 10-Methoxy Iminostilbene, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given and a physician consulted . In case of skin contact, the affected area should be washed with soap and water . If swallowed, the mouth should be rinsed with water and vomiting should not be induced unless advised by a physician or Poison Control Center .
Future Directions
Dibenzoxazepinones exhibit unique biological activities and serve as building blocks for synthesizing pharmaceutical compounds . Despite advancements in organic chemistry and synthetic approaches to dibenzoxazepinone motifs, there is a demand for more streamlined synthesis methods . The application of the catalytic C–H amination strategy offers a rapid route to access dibenzoxazepinone frameworks and has the potential to become an effective approach for synthesizing dibenzoxazepinones .
properties
IUPAC Name |
11-ethyl-5-methoxybenzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-3-18-15-10-6-4-8-13(15)12-17(19-2)14-9-5-7-11-16(14)18/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRLIBIVHBVGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C3=CC=CC=C31)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-10-methoxy dibenzazepine | |
CAS RN |
15882-79-8 | |
| Record name | 5-Ethyl-10-methoxy dibenzazepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015882798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-ETHYL-10-METHOXY DIBENZAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E3E494GMI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



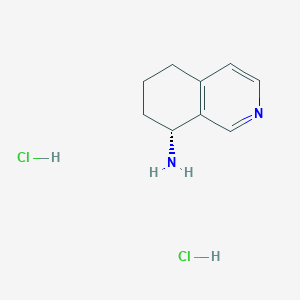
![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)
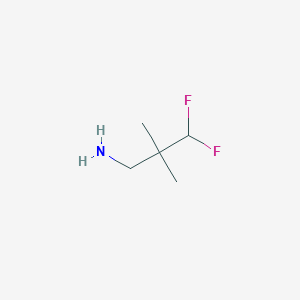

![N-[2-(2,2-Dimethoxy-ethyl)-phenyl]-formamide](/img/structure/B1457734.png)

![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
